3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide
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Overview
Description
3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrimidine ring, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H31N5O |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C26H31N5O/c1-19-18-24(28-21-10-6-3-7-11-21)31-26(27-19)30-23-15-13-22(14-16-23)29-25(32)17-12-20-8-4-2-5-9-20/h3,6-7,10-11,13-16,18,20H,2,4-5,8-9,12,17H2,1H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
CNJJYMMWXVLOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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